molecular formula C15H22N2O5 B3293428 (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid CAS No. 885276-37-9

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid

Cat. No. B3293428
M. Wt: 310.35 g/mol
InChI Key: VONCPENVVZDUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid” is C18H26N2O4 . The molecular weight is 334.41 g/mol . For more detailed structural information, you may refer to the InChI Key: NYSASCGYJCTPJA-UHFFFAOYSA-N.

Scientific Research Applications

Synthesis and Structural Studies

  • Construction of Cyclic γ-Aminobutyric Acid Analogues : A novel synthesis of cyclic γ-aminobutyric acid analogues was reported using (3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid derivatives. The process involved a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition and fragmentation of the resulting cyclobutane moiety, highlighting the compound's role in constructing complex molecular structures (Petz et al., 2019).

  • Stabilization of β-Hairpin Structures in Peptides : The compound played a role in the synthesis and conformational studies of short linear peptides, where it was incorporated to form structures that adopted well-defined β-hairpin conformations in certain solvents. This demonstrated its utility in stabilizing intricate peptide structures (Chakraborty et al., 2008).

  • Synthesis of Oxazepine Derivatives : The compound was used in the synthesis of oxazepine derivatives, showcasing its versatility in the formation of complex heterocyclic structures. The synthesized structures were characterized using various analytical techniques, confirming the compound's utility in organic synthesis (Jirjees, 2022).

  • Carboannulation in Chemical Synthesis : It was involved in chemical reactions that resulted in the annulation of the pyridine ring, forming new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This application underscored its role in facilitating complex chemical transformations (Syrota et al., 2020).

Peptide Nucleic Acid (PNA) Synthesis

  • Optimization of PNA Structure : The compound was crucial in the fine-tuning of the aminoethylglycyl PNA structure for binding to complementary nucleic acids. It introduced cationic charges, enhancing water solubility, and provided structural constraints that may offer entropic advantages in nucleic acid binding (D'Costa, Kumar, & Ganesh, 2002).

Quantum Chemical Investigations

  • Molecular Property Analysis : The compound was included in quantum chemical calculations to investigate molecular properties such as HOMO, LUMO energies, and molecular densities. This application highlighted its relevance in theoretical chemistry and materials science (Bouklah et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for “(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid” should provide comprehensive information about its safety and hazards . It’s important to note that this compound is for research use only and not for human or veterinary use.

properties

IUPAC Name

2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-7-17(9-10)12(13(18)19)11-5-4-8-21-11/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONCPENVVZDUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-pyrrolidin-1-YL)-furan-2-YL-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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